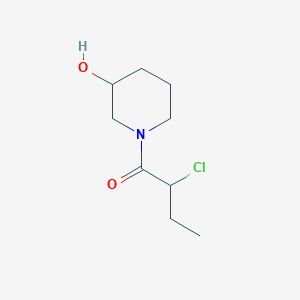
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The specific physical and chemical properties of “2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one” are not detailed in the search results .Wissenschaftliche Forschungsanwendungen
Detoxication Pathways
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one is involved in metabolic detoxication pathways. A study by Munter et al. (2003) investigated the detoxication of chloroprene metabolites, including chlorinated aldehydes and ketones similar in structure to this compound, through glutathione (GSH) conjugation and epoxide hydrolase (EH) activity in liver microsomes. This research highlighted the role of GSH and EH in detoxifying reactive metabolites, thereby preventing potential toxic and carcinogenic effects (Munter et al., 2003).
Synthesis and Chemical Reactivity
In the realm of organic synthesis, this compound's structural analogs have been utilized to demonstrate chemical reactivity and synthesis pathways. Schlosser et al. (1973) described the synthesis of 3-Chloro-4,5-dihydrofuran, highlighting the reactivity of chlorinated compounds in synthesis and the potential for generating diverse chemical structures, which can be applied in the development of pharmaceuticals and materials (Schlosser et al., 1973).
Antinociceptive Activity
Research on derivatives of similar chloro- and hydroxypiperidinyl compounds has been conducted to explore their potential pharmacological activities. Radl et al. (1999) synthesized derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine and tested them for antinociceptive (pain-relieving) activity. Such studies provide insights into the therapeutic potentials of chloro- and hydroxypiperidinyl compounds in pain management (Radl et al., 1999).
Environmental and Biological Interactions
Elfarra and Zhang (2012) investigated the bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a compound structurally related to this compound, highlighting the metabolic pathways that can transform such compounds into bifunctional alkylating agents. This research is crucial for understanding the environmental and biological interactions of chlorinated compounds, potentially leading to toxicological and carcinogenic effects (Elfarra & Zhang, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(12)6-11/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZPEHQWUFCHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
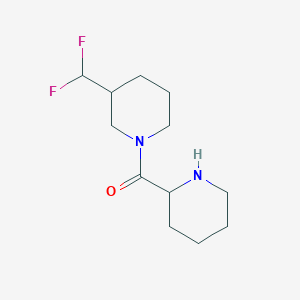
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
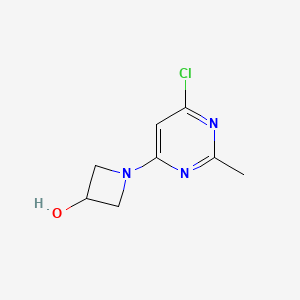
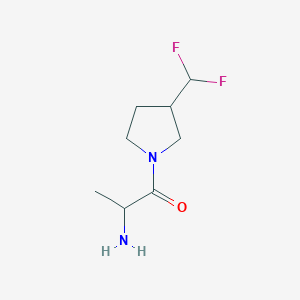
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
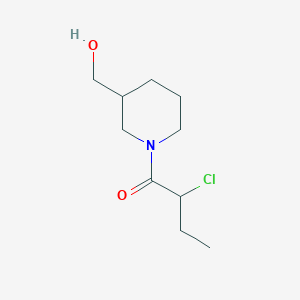
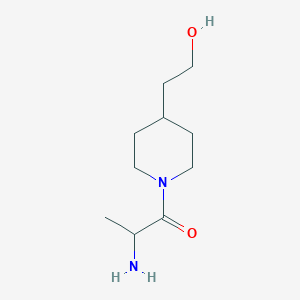

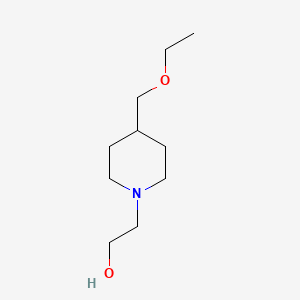

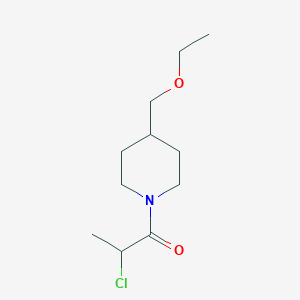
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
